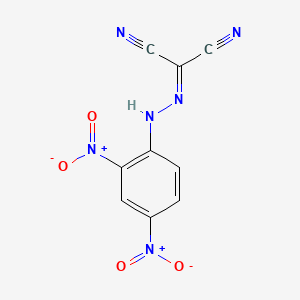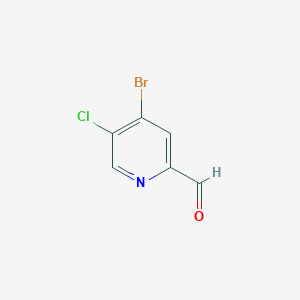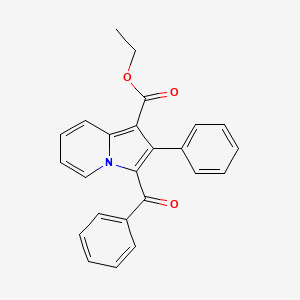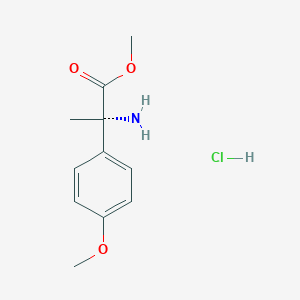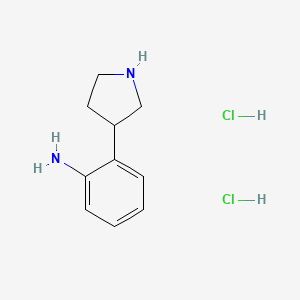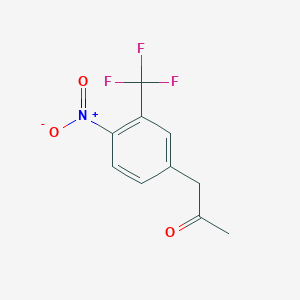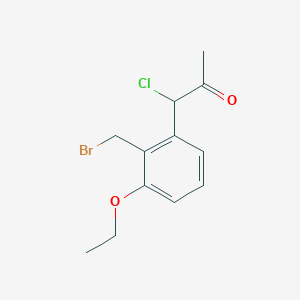
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, an ethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by chlorination and subsequent functional group modifications. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions . The chlorination step can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or alkanes.
Addition Reactions: The carbonyl group in the chloropropanone moiety can participate in addition reactions with nucleophiles like Grignard reagents or hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . The chloropropanone moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the ethoxy group, which may affect its reactivity and biological activity.
1-(2-(Bromomethyl)-3-methoxyphenyl)-1-chloropropan-2-one: Contains a methoxy group instead of an ethoxy group, leading to differences in electronic properties and steric effects.
1-(2-(Bromomethyl)-3-hydroxyphenyl)-1-chloropropan-2-one:
Uniqueness
1-(2-(Bromomethyl)-3-ethoxyphenyl)-1-chloropropan-2-one is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethoxy group can influence the compound’s solubility and electronic properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C12H14BrClO2 |
|---|---|
Molecular Weight |
305.59 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-ethoxyphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C12H14BrClO2/c1-3-16-11-6-4-5-9(10(11)7-13)12(14)8(2)15/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
ZRLSNTPFLOGFKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1CBr)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


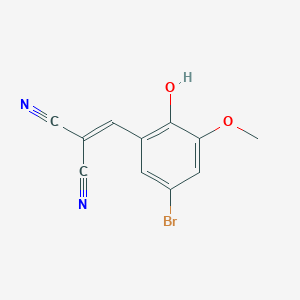

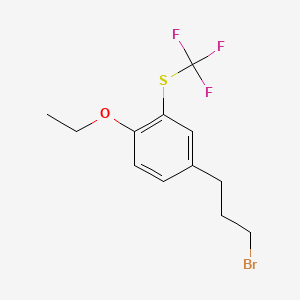

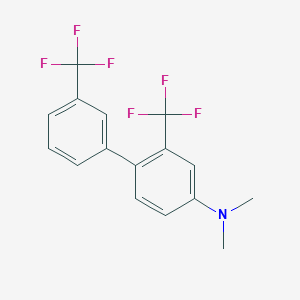
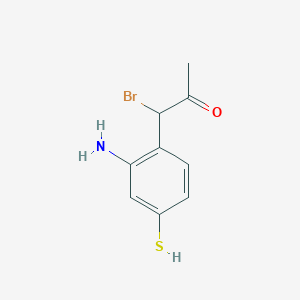
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
